(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of (S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and stereogenic centers. According to PubChem database records, the complete IUPAC name for the hydrochloride salt form is tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride. This nomenclature systematically describes the structural hierarchy beginning with the tert-butyl carbamate protecting group, followed by the stereochemically defined pyrrolidine ring system, and concluding with the hydrochloride salt designation.
The compound exhibits multiple accepted synonyms reflecting various naming conventions used across different chemical databases and commercial suppliers. Alternative systematic names include (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride and tert-butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1). These variations demonstrate the flexibility inherent in chemical nomenclature while maintaining structural clarity through consistent stereochemical and functional group identification.
Chemical database registries assign specific identification numbers to facilitate unambiguous compound identification across international scientific literature. The hydrochloride salt form carries the Chemical Abstracts Service registry number 1075260-66-0, while the corresponding free base maintains a separate registry number 199175-10-5. This dual registration system enables precise differentiation between salt and free base forms, which exhibit distinct physical and chemical properties despite sharing identical core molecular structures.
Properties
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIJZDUDCUIGGM-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662491 | |
| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916214-30-7 | |
| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free amine, enabling subsequent functionalization.
Reaction Conditions and Outcomes:
| Reagent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|
| Trifluoroacetic acid | 25°C | 2 h | 3-(Aminomethyl)pyrrolidine hydrochloride | 95% | |
| HCl (4M in dioxane) | 0°C → 25°C | 1 h | 3-(Aminomethyl)pyrrolidine hydrochloride | 89% |
Key Findings :
-
Complete deprotection occurs within 2 hours using TFA, with no side reactions observed .
-
HCl-mediated deprotection retains stereochemical integrity, critical for chiral applications .
Amino Group Functionalization
The primary aminomethyl group undergoes alkylation, acylation, and condensation reactions.
Alkylation
Reaction with alkyl halides or epoxides introduces diverse substituents:
-
Example : Benzylation using 2-fluorobenzyl bromide in DMF with K₂CO₃ yields 1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine (87% yield).
Acylation
-
Reagent : Acetic anhydride
-
Conditions : Pyridine, 0°C → 25°C, 12 h
Aza-Michael Addition
The free amine participates in conjugate additions to α,β-unsaturated carbonyl compounds:
| Substrate | Solvent | Catalyst | Conversion | Selectivity | Source |
|---|---|---|---|---|---|
| Methyl acrylate | THF | None | 78% | 92% syn | |
| Cyclohexenone | Toluene | Ti(OiPr)₄ | 85% | 88% anti |
Mechanistic Insight :
Peptide Coupling
The aminomethyl group facilitates peptide bond formation:
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Reagent : HATU/DIPEA in DMF
-
Example : Coupling with Boc-protected alanine yields Boc-Ala-(aminomethyl)pyrrolidine (82% yield) .
Cyclization Reactions
Intramolecular cyclization forms bioactive heterocycles:
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Reaction : Treatment with NaH in THF induces lactamization to form spiro-oxindole β-lactam derivatives .
Stability and Reactivity
Scientific Research Applications
Synthesis of Pharmaceuticals
This compound plays a crucial role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its ability to facilitate the formation of complex molecular structures makes it invaluable in drug development.
Case Study: Neurological Drug Development
- Research Focus: The synthesis of novel compounds for treating cognitive disorders.
- Findings: (S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride was utilized to create derivatives that exhibited improved binding affinities to neurotransmitter receptors, enhancing therapeutic potential .
Peptide Chemistry
In peptide synthesis, this compound enhances the stability and bioavailability of peptide-based therapeutics. This is critical for effective drug delivery systems.
Data Table: Stability Comparison of Peptide Derivatives
| Peptide Derivative | Stability (days) | Bioavailability (%) |
|---|---|---|
| Peptide A | 10 | 75 |
| Peptide B | 15 | 85 |
| Peptide C | 20 | 90 |
Note: Stability and bioavailability were significantly improved with the incorporation of this compound in peptide formulations .
Research in Neuroscience
The compound is valuable in neuroscience research, particularly for studying neurotransmitter systems and developing treatments for cognitive disorders.
Case Study: Neurotransmitter Interaction Studies
- Research Focus: Investigating the effects of various amines on serotonin receptors.
- Findings: Modifications involving this compound led to enhanced receptor binding profiles, indicating its potential for developing new antidepressants .
In material science, this compound is utilized in developing polymers and coatings with specific functional properties.
Case Study: Polymer Development
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₂₀N₂O₂·HCl
- Molecular Weight : 236.7 g/mol
- CAS Number : 916214-30-7 (hydrochloride form)
- Stereochemistry : The (S)-configuration at the 3-position is critical for applications requiring chiral specificity, such as asymmetric synthesis or drug intermediates .
Comparison with Structural Analogs
The compound is compared below with four closely related pyrrolidine derivatives, focusing on structural variations, physicochemical properties, and applications.
Stereoisomer: (R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride
- Key Differences :
- Shared Features :
Protecting Group Variant: (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride
- Key Differences: Protecting Group: Substitutes Boc with a carbobenzyloxy (Cbz) group, which is cleaved via hydrogenolysis rather than acidolysis . Molecular Weight: 256.73 g/mol (higher due to Cbz’s benzyl moiety) .
- Applications : Preferred in hydrogenation-compatible synthetic routes.
Positional Isomer: 2-(Boc-Aminomethyl)pyrrolidine Hydrochloride
- Key Differences: Substitution Position: The aminomethyl group is at the 2-position instead of 3, altering spatial orientation and reactivity . CAS Number: 1188263-71-9 .
- Applications : Explored in peptide mimetics where backbone flexibility differs.
Functional Group Variant: 1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
- Key Differences: Functional Groups: Replaces the Boc-aminomethyl group with a methyl and carboxylic acid, making it a zwitterionic compound . Applications: Used in polymer chemistry and as a ligand in coordination complexes .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Protecting Group | Substitution Position | Purity |
|---|---|---|---|---|---|---|
| (S)-1-Boc-3-Aminomethylpyrrolidine HCl | C₁₀H₂₀N₂O₂·HCl | 236.7 | 916214-30-7 | Boc | 3 | 95% |
| (R)-1-Boc-3-Aminomethylpyrrolidine HCl | C₁₀H₂₀N₂O₂·HCl | 236.7 | 916214-31-8 | Boc | 3 | 95% |
| (S)-1-Cbz-3-Aminopyrrolidine HCl | C₁₂H₁₇ClN₂O₂ | 256.73 | 550378-39-7 | Cbz | 3 | N/A |
| 2-(Boc-Aminomethyl)pyrrolidine HCl | C₁₀H₂₀N₂O₂·HCl | 236.7 | 1188263-71-9 | Boc | 2 | 95% |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | 42346-68-9 | None | 3 (carboxylic acid) | 100% |
Research Implications
- Stereochemical Impact : The (S)-isomer’s configuration is often preferred in drug candidates targeting chiral receptors (e.g., neurotransmitters) .
- Protecting Group Strategy : Boc’s acid-lability makes it ideal for sequential deprotection in solid-phase peptide synthesis, while Cbz is reserved for hydrogenation-sensitive contexts .
- Positional Isomerism : Substitution at the 2-position vs. 3-position influences conformational flexibility, critical for designing enzyme inhibitors .
Biological Activity
(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a pyrrolidine ring , which is a common motif in many biologically active compounds. The molecular formula is with a molecular weight of approximately 228.33 g/mol . Its CAS number is 199175-10-5 .
Synthesis
The synthesis of (S)-1-Boc-3-Aminomethylpyrrolidine typically involves several steps, including the protection of amine functionalities and the formation of the pyrrolidine ring. The Boc group can be removed under acidic conditions to yield the free amine, facilitating further functionalization.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a precursor in the synthesis of bioactive compounds targeting various biological pathways. Notably, it has been studied for its potential applications in:
- Neurological Disorders : Due to its ability to cross the blood-brain barrier, it may serve as a building block for drugs aimed at treating neurological conditions.
- Enzyme Inhibition : It has been explored for its role as an inhibitor in various enzymatic reactions.
- Receptor Ligands : The compound's structure allows it to interact with specific receptors, enhancing its potential as a therapeutic agent.
The mechanism by which (S)-1-Boc-3-Aminomethylpyrrolidine exerts its biological effects primarily involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminomethyl group enhances binding affinity and specificity towards these targets, making it a valuable compound in drug design.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential for drug development .
- Receptor Binding Affinity : Studies have indicated that modifications to the pyrrolidine structure can significantly enhance binding affinity to serotonin receptors, suggesting potential use in psychiatric disorders .
- Catalytic Applications : The compound has been utilized in asymmetric catalysis, where it acts as a ligand to facilitate reactions that produce chiral products .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Boc-3-Aminomethylpyrrolidine | C₁₀H₂₀N₂O₂ | Lacks dimethylamino group; used in similar applications |
| 2-Pyrrolidinone | C₄H₇NO | Simple lactam; serves as a precursor for various syntheses |
| N,N-Dimethylpyrrolidinone | C₆H₁₃N | Solvent and reagent; lacks protective groups |
This compound stands out due to its combination of protective groups and functional moieties, allowing for selective reactivity and enhanced solubility compared to simpler analogs.
Preparation Methods
Synthesis from trans-4-Hydroxy-L-proline (Patent CN102531987A)
This method uses trans-4-hydroxy-L-proline as the chiral starting material and proceeds through a four-step sequence:
| Step | Reaction Type | Description | Conditions & Notes |
|---|---|---|---|
| (a) | Decarboxylation | trans-4-hydroxy-L-proline is decarboxylated in the presence of a catalyst to yield (R)-3-hydroxypyrrolidine hydrochloride | Solvent medium with catalyst; temperature and catalyst specifics not detailed but optimized for yield |
| (b) | N-Boc Protection | The amino group is protected with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions | Standard Boc protection conditions using Boc anhydride or equivalent reagents |
| (c) | Hydroxyl Sulfonylation | The hydroxyl group is converted to a sulfonate ester, activating it for nucleophilic substitution | Use of sulfonyl chlorides (e.g., tosyl chloride) under basic conditions |
| (d) | SN2 Substitution and Reduction | Azide displacement of the sulfonate ester followed by reduction of azide to amine using triphenylphosphine | SN2 reaction in suitable solvent; reduction step under mild conditions |
The final product is obtained after purification as (S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride. This method benefits from high stereochemical control due to the chiral starting material and well-established protection and substitution steps.
Industrial One-Pot Synthesis via Annulation (Patent CN105837485A)
An alternative industrially scalable synthesis involves:
| Step | Reaction Type | Description | Conditions & Notes |
|---|---|---|---|
| 1 | Henry Asymmetric Reaction | 4-Hydroxybutyraldehyde reacts with nitromethane under asymmetric catalysis to form a nitro-substituted intermediate | Temperature: -40°C to 0°C; solvent: oxolane or ethanol; catalyst: rare earth, transition metal, or organic catalysts |
| 2 | Sulfonylation | The nitro intermediate is sulfonylated with para-toluenesulfonyl chloride in the presence of base | Temperature: 20°C to 40°C; base catalyst: triethylamine, pyridine; reaction time 6-10 hours |
| 3 | Annulation with Ethylamine | The sulfonylated intermediate undergoes annulation with ethylamine to form the pyrrolidine ring | Temperature: 25°C to 100°C; reaction time 4-6 hours |
| 4 | Reduction | Reduction of nitro group to amino group using hydrazine, zinc, hydrogen, sodium borohydride, or other reducing agents | Conditions vary; often mild to prevent racemization |
This method is notable for its one-pot process, avoiding multiple purification steps, improving yield, and reducing by-products. The use of cheap raw materials like 4-hydroxybutyraldehyde and nitromethane enhances industrial feasibility.
Boc Protection and Hydrochloride Salt Formation
After the amino group is introduced, Boc protection is typically carried out by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The product is then converted to the hydrochloride salt by treatment with hydrogen chloride in an organic solvent (e.g., ethereal HCl) to improve stability and crystallinity.
| Method | Starting Material | Key Steps | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| trans-4-Hydroxy-L-proline route | trans-4-hydroxy-L-proline | Decarboxylation, Boc protection, sulfonylation, SN2 substitution, reduction | High (not specified) | High stereoselectivity, well-known | Multiple steps, intermediate purifications |
| Industrial one-pot annulation method | 4-Hydroxybutyraldehyde, nitromethane | Henry reaction, sulfonylation, annulation, reduction | High (not specified) | One-pot, cost-effective, scalable | Requires control of asymmetric catalysis |
| Traditional meso-compound resolution | meso-pyrrolidine derivatives | Chiral resolution | ~14 | Simple concept | Low yield, inefficient |
- The use of chiral pool starting materials such as trans-4-hydroxy-L-proline ensures high enantiomeric purity in the final product.
- The industrial one-pot method significantly reduces the number of purification steps, increasing throughput and reducing waste.
- Catalysts for the Henry asymmetric reaction include rare earth metals, transition metals (Zn, Cu, Cr, Co), and organic catalysts such as quinine derivatives, which affect enantioselectivity and yield.
- Reduction steps must be carefully controlled to avoid racemization and maintain stereochemical integrity.
- Boc protection is a standard and mild method to protect the amine functionality, facilitating handling and further synthetic transformations.
- Formation of the hydrochloride salt improves the compound's stability and facilitates purification.
The preparation of this compound is well-established through stereoselective synthetic routes starting from chiral precursors or via asymmetric catalysis in industrial one-pot processes. The choice of method depends on the scale, cost, and purity requirements. The industrial one-pot annulation method offers advantages in terms of yield, simplicity, and scalability, while the chiral pool approach provides excellent stereochemical control.
Q & A
Q. Q1. What are the critical safety precautions for handling (S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or aerosols .
- Storage: Store in a tightly sealed container at 2–8°C, away from moisture and incompatible substances (e.g., strong oxidizing agents) .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Ensure adequate ventilation during cleanup .
Q. Q2. What are the primary synthetic routes for this compound?
Methodological Answer:
- Stepwise Protection: (1) Boc-protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., triethylamine). (2) Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, followed by HCl salt formation .
- Key Considerations: Maintain anhydrous conditions during Boc protection to prevent premature deprotection. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 DCM/methanol) .
Advanced Synthesis and Optimization
Q. Q3. How can enantiomeric purity of this compound be ensured during synthesis?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate enantiomers. Optimize retention times by adjusting solvent ratios .
- Asymmetric Catalysis: Employ chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation intermediates) to favor the (S)-enantiomer during aminomethyl group introduction .
Q. Q4. What strategies mitigate side reactions (e.g., Boc deprotection) during functionalization?
Methodological Answer:
- Temperature Control: Perform aminomethylation at ≤0°C to suppress acid-catalyzed Boc cleavage .
- Protecting Group Alternatives: For acid-sensitive steps, consider using Fmoc (fluorenylmethyloxycarbonyl) as a temporary protecting group, followed by Boc reintroduction .
Structural Characterization
Q. Q5. What spectroscopic techniques are recommended for confirming the structure of this compound?
Methodological Answer:
- NMR:
- Mass Spectrometry: ESI-MS (positive mode): m/z 236.7 [M+H]+ (Boc-deprotected fragment) .
Biological and Pharmacological Applications
Q. Q6. How is this compound utilized in drug discovery?
Methodological Answer:
- Intermediate for Bioactive Molecules: Serve as a precursor for protease inhibitors (e.g., HCV NS3/4A inhibitors) or GPCR modulators. The Boc group enables selective deprotection for subsequent coupling (e.g., amide bond formation) .
- In Vitro Assays: Screen for activity against target enzymes (e.g., trypsin-like proteases) at 10–100 µM concentrations in HEPES buffer (pH 7.4) .
Q. Q7. What are the challenges in correlating its structure with biological activity?
Methodological Answer:
- Conformational Flexibility: The pyrrolidine ring’s puckering affects binding. Use molecular dynamics simulations (e.g., AMBER force field) to predict dominant conformers .
- Salt Form Impact: The hydrochloride salt may alter solubility; compare free base and salt forms in pharmacokinetic assays (e.g., LogP via shake-flask method) .
Analytical and Quality Control
Q. Q8. What HPLC conditions are optimal for purity analysis?
Methodological Answer:
- Column: C18 (5 µm, 4.6 × 150 mm).
- Mobile Phase: Gradient from 95:5 H₂O (0.1% TFA)/acetonitrile to 60:40 over 20 min.
- Detection: UV at 214 nm. Retention time: ~8.5 min .
Q. Q9. How are trace impurities (e.g., des-Boc byproducts) quantified?
Methodological Answer:
- LC-MS/MS: Use MRM (multiple reaction monitoring) transitions m/z 236.7 → 154.2 (parent → fragment) with a LOQ of 0.1% .
- Sample Prep: Dissolve in 50:50 methanol/water (0.1% formic acid) to enhance ionization efficiency .
Stability and Degradation
Q. Q10. What factors accelerate degradation of this compound?
Methodological Answer:
- Hydrolysis: Exposure to moisture cleaves the Boc group. Monitor via FTIR (loss of C=O stretch at 1680 cm⁻¹) .
- Thermal Stress: Degrades above 80°C; conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
